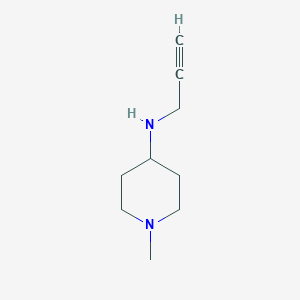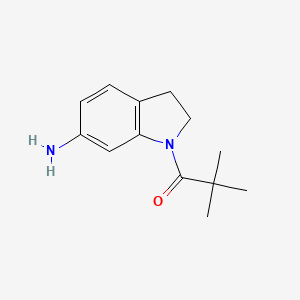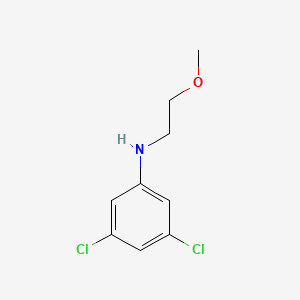
Acide 4-méthyl-2-(1H-pyrazol-1-ylméthyl)quinoléine-3-carboxylique
Vue d'ensemble
Description
4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : découverte et développement de médicaments
L'acide 4-méthyl-2-(1H-pyrazol-1-ylméthyl)quinoléine-3-carboxylique sert d'échafaudage polyvalent en chimie médicinale. Son noyau quinoléine est un motif courant dans de nombreux composés pharmacologiquement actifs, et des modifications de sa structure peuvent conduire à la découverte de nouveaux agents thérapeutiques . Le groupe pyrazolylméthyle attaché au cycle quinoléine peut être exploité pour améliorer l'affinité de liaison aux cibles biologiques, ce qui pourrait conduire au développement de médicaments ayant une efficacité et une sélectivité améliorées.
Synthèse organique : Bloc de construction pour les composés hétérocycliques
En chimie organique synthétique, ce composé est utilisé comme bloc de construction pour la synthèse de structures hétérocycliques complexes . Sa réactivité permet diverses réactions de fonctionnalisation, permettant aux chimistes de construire des architectures moléculaires diversifiées. Ceci est particulièrement précieux pour générer des bibliothèques de composés pour le criblage à haut débit dans la découverte de médicaments.
Science des matériaux : Matériaux électroniques organiques
La partie quinoléine de l'this compound présente un intérêt dans le domaine de la science des matériaux. Les dérivés de la quinoléine sont connus pour leurs propriétés électroniques et sont utilisés dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques. La nature riche en électrons du cycle quinoléine peut contribuer aux caractéristiques de transport de charge des matériaux électroniques organiques.
Pharmacologie : Étude de l'action des médicaments
Les caractéristiques structurelles de ce composé en font un candidat pour l'étude des interactions médicament-récepteur en recherche pharmacologique. En analysant comment différentes substitutions sur le cycle quinoléine affectent l'activité biologique, les chercheurs peuvent obtenir des informations sur les bases moléculaires de l'action des médicaments et contribuer à la conception rationnelle de nouveaux traitements.
Science de l'environnement : Potentiel en remédiation environnementale
Les propriétés chimiques de l'this compound peuvent être exploitées en science de l'environnement pour la remédiation des polluants. Son potentiel à interagir avec divers contaminants pourrait conduire à des applications dans le traitement de l'eau et le contrôle de la pollution, bien que des recherches supplémentaires soient nécessaires pour explorer cette possibilité.
Protéomique : Outil pour la recherche sur les protéines
En protéomique, ce composé pourrait être utilisé comme sonde pour étudier les interactions protéine-ligand . Sa capacité à se lier sélectivement à certaines protéines peut aider à identifier et à caractériser les fonctions des protéines, ce qui est crucial pour comprendre les processus cellulaires et les mécanismes des maladies.
Propriétés
IUPAC Name |
4-methyl-2-(pyrazol-1-ylmethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-11-5-2-3-6-12(11)17-13(14(10)15(19)20)9-18-8-4-7-16-18/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFSBWKXZCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN3C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)





![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)


